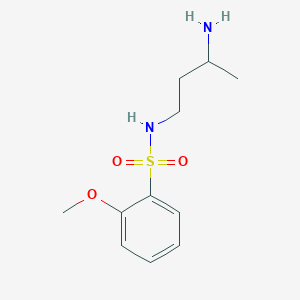![molecular formula C13H11Cl2N3O B7570059 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the late 1990s and has since undergone numerous preclinical and clinical trials.
Mechanism of Action
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide's mechanism of action is not fully understood, but it is believed to involve the activation of the immune system. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can induce tumor cell death. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may also inhibit the formation of new blood vessels, which can limit the growth and spread of tumors.
Biochemical and Physiological Effects:
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to induce the production of cytokines, such as TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into tumors. In addition, 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which can inhibit the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is also relatively stable and can be stored for extended periods of time. However, 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has some limitations. It has a short half-life in vivo, which can make dosing and administration challenging. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide can also be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide research. One area of interest is the development of more potent and selective analogs of 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide. Another area of interest is the identification of biomarkers that can predict response to 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide treatment. Additionally, further research is needed to better understand 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide's mechanism of action and its potential as a combination therapy with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide in specific patient populations.
Synthesis Methods
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with methylamine and acetic anhydride. The resulting intermediate is then reacted with 2-bromo-3-methylpyridine to yield 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide. The synthesis method has been optimized over the years to improve yields and purity.
Scientific Research Applications
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models, including lung, breast, and colon cancer. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. Clinical trials have been conducted to evaluate the safety and efficacy of 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide in patients with advanced solid tumors, but results have been mixed.
properties
IUPAC Name |
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-16-10(8)7-17-13(19)9-5-11(14)18-12(15)6-9/h2-6H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVDYVAYIDMJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B7569999.png)

![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)

![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)